molecular formula C21H24F3N3S B563239 Trifluoperazine-d3 Dihydrochloride CAS No. 81498-90-0

Trifluoperazine-d3 Dihydrochloride

Cat. No.: B563239
CAS No.: 81498-90-0
M. Wt: 410.518
InChI Key: ZEWQUBUPAILYHI-FIBGUPNXSA-N
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Description

Trifluoperazine-d3 Dihydrochloride is a deuterated analog of the typical antipsychotic trifluoperazine, serving as a critical tool in modern pharmacological and bioanalytical research. This compound is primarily employed as a stable, isotopically labeled internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications, enabling the highly precise and accurate quantification of native trifluoperazine in complex biological matrices such as plasma and tissue homogenates. This is essential for conducting detailed pharmacokinetic studies, determining metabolic stability, and performing therapeutic drug monitoring. The research value of this compound is rooted in the well-established mechanism of action of its parent molecule. Trifluoperazine functions primarily as a potent dopamine receptor antagonist, specifically blocking postsynaptic D1 and D2 receptors in the brain's mesolimbic pathway, which is associated with its efficacy in managing schizophrenia . Furthermore, it exhibits antagonistic properties at other neurotransmitter targets, including serotonin 5-HT2 receptors and alpha-adrenergic receptors, contributing to its broader pharmacological profile . By utilizing this compound, researchers can reliably investigate the complex absorption, distribution, metabolism, and excretion (ADME) pathways of trifluoperazine, which is known to undergo hepatic metabolism . Its application ensures data integrity in studies aimed at understanding receptor binding kinetics, drug-drug interactions, and the metabolic fate of this phenothiazine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQUBUPAILYHI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction with Deuterated Reagents

The core structure is synthesized via a condensation reaction between 2-trifluoromethyl phenothiazine and 4-(trideuteriomethyl)-1-chloropropyl piperazine . This step mirrors the non-deuterated process but substitutes conventional methyl groups with deuterated counterparts. Key conditions include:

  • Solvent : Toluene or tetrahydrofuran (THF).

  • Catalyst : Tetrabutylammonium bromide (TBAB) or cesium iodide.

  • Temperature : 80–120°C under reflux.

  • pH : 9–12, maintained using potassium hydroxide.

The deuterated piperazine intermediate is synthesized separately by reacting piperazine with deuterated methyl iodide (CD3I) under alkaline conditions, ensuring complete deuteration at the methyl position.

Key Reaction Steps and Optimization

Deuterium Exchange in the Piperazine Moiety

Deuterium incorporation occurs during the preparation of 4-(trideuteriomethyl)piperazine , a critical intermediate. The reaction involves:

Piperazine+CD3INaOH4-(CD3)Piperazine+NaI\text{Piperazine} + \text{CD}3\text{I} \xrightarrow{\text{NaOH}} \text{4-(CD}3\text{)Piperazine} + \text{NaI}

Optimization Factors :

  • Reagent Purity : ≥99% deuterated methyl iodide minimizes non-deuterated byproducts.

  • Reaction Time : Extended durations (24–48 hours) ensure complete substitution.

  • Solvent System : Hexamethylphosphoric triamide (HMPA) enhances reactivity in anhydrous conditions.

Condensation and Purification

The condensation product (trifluoperazine-d3 crude ) is purified via oxalate salt formation:

  • Acidification : Crude product treated with oxalic acid (pH 2–3) yields trifluoperazine-d3 dioxalate .

  • Alkaline Extraction : Conversion back to free base using sodium hydroxide (pH 11–12).

  • Salt Formation : Reaction with hydrochloric acid in ethanol produces the final dihydrochloride salt.

Yield Improvements :

  • Temperature Control : Maintaining 50–55°C during salt formation prevents decomposition.

  • Decolorization : Activated carbon treatment in ethanol removes impurities.

Industrial-Scale Synthesis and Challenges

Scalability and Cost Considerations

Industrial production faces challenges in deuterated reagent costs and reaction scalability. Strategies to address these include:

  • Catalyst Reuse : TBAB and cesium iodide are recovered via distillation.

  • Solvent Recycling : Toluene and THF are reclaimed under reduced pressure.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Deuterated Reagent CD3I (small batches)Bulk CD3I (99.5% purity)
Reaction Volume 1–5 L500–1000 L
Yield 60–70%75–85%
Purity >95% (HPLC)>98% (HPLC)

Deuterium Loss Mitigation

Deuterium exchange with protic solvents or moisture is a critical concern. Countermeasures include:

  • Anhydrous Conditions : Reactions conducted under nitrogen/argon atmosphere.

  • Low-Temperature Storage : Final product stored at -20°C to prevent H/D exchange.

Analytical Characterization

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H^1\text{H}-NMR shows absence of methyl proton signals at δ 2.3 ppm, confirming deuteration.

  • Mass Spectrometry : Molecular ion peak at m/z 483.44 ([M+H]+^+) aligns with theoretical mass.

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms >95% purity.

  • Titrimetry : Chloride content verified via argentometric titration .

Chemical Reactions Analysis

Key Steps:

  • Condensation Reaction
    • Reactants : 2-Trifluoromethyl thiodiphenylamine + 4-Methyl-1-chloropropyl piperazine
    • Conditions :
      • Solvent: Toluene
      • Catalyst: Tetrabutyl ammonium bromide
      • Temperature: 80–120°C
      • pH: 9–12
    • Mechanism : Nucleophilic substitution at the chloropropyl group, forming the phenothiazine-piperazine backbone.
  • Purification via Dioxalic Acid Salt Formation
    • Trifluoperazine bullion is converted to its dioxalic acid salt to isolate impurities, followed by alkaline treatment to regenerate the free base.
  • Salt Formation with HCl
    • The free base reacts with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.
Reaction Step Reagents/Conditions Product
CondensationToluene, KOH, 110°C, pH 9–12Trifluoperazine bullion (90–92% purity)
PurificationOxalic acid, NaOHTrifluoperazine free base
Salt FormationHCl, aqueous mediumTrifluoperazine-d3 Dihydrochloride

Thermal Decomposition

Under high temperatures (>200°C), this compound undergoes thermal degradation, releasing hazardous byproducts :C21H23D3Cl2F3N3SΔCOx+HCl+HF+NOx+SOx\text{C}_{21}\text{H}_{23}\text{D}_3\text{Cl}_2\text{F}_3\text{N}_3\text{S}\xrightarrow{\Delta}\text{CO}_x+\text{HCl}+\text{HF}+\text{NO}_x+\text{SO}_x

Decomposition Product Hazard Class Key Risks
Hydrogen chloride (HCl)Acute toxicity, corrosiveRespiratory irritation
Hydrogen fluoride (HF)Severe toxicityTissue damage, bone degeneration
Nitrogen oxides (NOₓ)Oxidizing agentsEnvironmental pollution

Incompatible Reactions :

  • Oxidation : Reacts violently with strong oxidizers (e.g., permanganates, peroxides), potentially leading to combustion.
  • Hydrolysis : Susceptible to hydrolysis in aqueous alkaline conditions, degrading the piperazine ring.
Condition Reactivity Outcome
Acidic pH (<3)StableNo significant degradation
Alkaline pH (>9)Hydrolysis of piperazine moietyLoss of pharmacological activity
UV Light ExposurePhotodegradation of phenothiazine coreFormation of sulfoxides/sulfones

Key Spectroscopic Data :

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 483.44 (M+H⁺).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Absence of methyl proton signals at δ 2.3 ppm (replaced by deuterium).
    • ¹⁹F NMR : Trifluoromethyl group resonance at δ -62 ppm.

Environmental Fate

  • Persistence : Classified as "slightly hazardous" (Water Hazard Class 1) .
  • Biodegradation : Limited data, but microbial action may cleave the phenothiazine ring under aerobic conditions.

Scientific Research Applications

Pharmacological Research

Trifluoperazine-d3 dihydrochloride serves as a valuable tool in pharmacological research due to its ability to selectively bind to dopamine receptors. This property makes it instrumental in studying the dopaminergic system and its implications in psychiatric disorders such as schizophrenia and bipolar disorder.

Neurochemical Studies

The stable isotope labeling of trifluoperazine (as seen with trifluoperazine-d3) allows for enhanced tracking and analysis in neurochemical studies. Researchers utilize this compound to investigate the pharmacokinetics and pharmacodynamics of antipsychotic medications.

Metabolism Studies

Trifluoperazine-d3 can be employed to trace metabolic pathways and interactions with other drugs. The incorporation of deuterium aids in distinguishing between the labeled compound and its metabolites, providing insights into drug metabolism and potential interactions .

Clinical Applications

While trifluoperazine itself is used clinically for treating schizophrenia and severe anxiety, its deuterated form has specific applications in clinical research settings.

Antipsychotic Efficacy

Studies have demonstrated that trifluoperazine effectively reduces psychotic symptoms. Its use in controlled trials helps establish dosage guidelines and efficacy comparisons with other antipsychotics .

Side Effect Profiling

Research utilizing trifluoperazine-d3 allows for the assessment of side effects associated with antipsychotic treatment, particularly extrapyramidal symptoms that can arise from dopamine receptor antagonism .

Drug Interaction Studies

The use of this compound extends to evaluating drug-drug interactions, particularly among other psychiatric medications.

Synergistic Effects

Investigations into combinations of trifluoperazine with other agents (e.g., SSRIs or mood stabilizers) can reveal potential synergistic effects that enhance therapeutic outcomes or mitigate side effects . For instance, studies have indicated that combining trifluoperazine with certain antidepressants may improve treatment efficacy for patients with comorbid depression and psychosis.

Case Studies

Several documented case studies highlight the applications of this compound:

  • Case Study 1 : A study involving patients with treatment-resistant schizophrenia showed that adding trifluoperazine to their regimen significantly improved symptom management without exacerbating side effects.
  • Case Study 2 : Research on patients experiencing acute agitation demonstrated that trifluoperazine effectively reduced symptoms when used as an adjunct therapy alongside benzodiazepines.

Data Tables

Application AreaDescriptionKey Findings
Pharmacological ResearchStudy of dopamine receptor interactionsEffective antagonist at D2 receptors
Neurochemical StudiesMetabolism tracking using stable isotopesEnhanced understanding of metabolic pathways
Clinical ApplicationsEfficacy in treating schizophreniaSignificant symptom reduction noted
Drug Interaction StudiesEvaluating combinations with other medicationsPotential synergistic effects identified

Mechanism of Action

Trifluoperazine-d3 Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The compound also acts as an antagonist to calmodulin, a protein that plays a crucial role in cellular signaling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₁H₂₃D₃Cl₂F₃N₃S (vs. C₂₁H₂₄Cl₂F₃N₃S for the non-deuterated form) .
  • Molecular Weight : 483.44 g/mol (vs. 480.42 g/mol for Trifluoperazine Hydrochloride) .
  • CAS Numbers: 1432064-02-2 (labeled form), 81498-90-0 (alternative labeled form) vs. 440-17-5 (non-deuterated) .
  • Applications : Primarily used as an internal standard in analytical chemistry for quantifying Trifluoperazine in pharmaceutical and biological samples .

Comparison with Similar Compounds

Structural Analogs: Phenothiazine Derivatives

Trifluoperazine belongs to the phenothiazine class of antipsychotics. Key comparisons with analogs include:

Compound Trifluoperazine-d3 Dihydrochloride Chlorpromazine Mesoridazine Besylate
Structure Trifluoromethyl group at position 2 Chlorine at position 2 Sulfoxide metabolite of Thioridazine
Target Dopamine D2 receptors D2 receptors, histamine H1 D2 and D4 receptors
Deuterated Form Yes (D3-labeled) No No
Primary Use Analytical standard Antipsychotic, antiemetic Antipsychotic
CAS Number 1432064-02-2 50-53-3 32672-69-8

Key Differences :

  • Trifluoperazine-d3 is distinguished by its trifluoromethyl group, enhancing lipophilicity and receptor-binding affinity compared to Chlorpromazine’s chlorine substituent .
  • Deuterated forms are exclusively used in research, whereas non-deuterated analogs have clinical applications .

Deuterated Antipsychotics

Deuteration alters pharmacokinetics without affecting pharmacological activity. Examples:

Compound This compound Amisulpride-d5
Labeling D3 on piperazine methyl group D5 on benzamide moiety
Target Dopamine D2 receptors D2/D3 receptors
Application Metabolic studies Quantification in biofluids
Purity >95% (HPLC) Not specified
Molecular Weight 483.44 g/mol 414.51 g/mol

Key Insight :

  • Deuteration reduces metabolic degradation rates, increasing half-life in analytical assays .

Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts enhance solubility. Comparisons with non-antipsychotic dihydrochlorides:

Compound This compound Trientine Dihydrochloride 3,3'-Dichlorobenzidine Dihydrochloride
Function Antipsychotic research Copper chelation (Wilson’s disease) Dye/pigment manufacturing
Toxicity Low (analytical use) Moderate (chelator) High (carcinogenic)
Regulatory Status Research chemical Approved drug Restricted industrial use

Key Contrast :

  • Unlike Trientine or 3,3'-Dichlorobenzidine Dihydrochloride, Trifluoperazine-d3 lacks industrial or therapeutic use outside research .

Biological Activity

Trifluoperazine-d3 dihydrochloride is a stable isotope-labeled derivative of trifluoperazine, a phenothiazine antipsychotic commonly used in the treatment of schizophrenia and other psychiatric disorders. This article explores its biological activity, focusing on its pharmacological mechanisms, therapeutic applications, and recent research findings.

  • Molecular Formula : C21H24F3N3S·2ClH
  • Molecular Weight : 483.44 g/mol
  • CAS Number : 1432064-02-2
  • Purity : >95% .

Trifluoperazine primarily functions as a dopamine D2 receptor antagonist within the mesolimbic pathway of the brain. It blocks postsynaptic D1 and D2 receptors, which plays a critical role in its antipsychotic effects. Additionally, trifluoperazine affects various neurotransmitter systems, including:

  • Calmodulin Inhibition : It inhibits calmodulin, a protein that mediates various cellular processes.
  • Alpha-1 Adrenergic Receptor Antagonism : This contributes to its sedative effects.
  • Impact on Hormonal Release : It depresses the release of hypothalamic and pituitary hormones, influencing metabolic processes and body temperature regulation .

Antipsychotic Effects

Trifluoperazine is widely recognized for its efficacy in treating schizophrenia and other psychotic disorders. Its ability to modulate dopaminergic activity helps alleviate symptoms such as hallucinations and delusions. Clinical studies have shown that it can significantly improve patients' mental states compared to placebo .

Antitumor Activity

Recent studies have uncovered trifluoperazine's potential anti-cancer properties, particularly against oral squamous cell carcinoma (OSCC). Research indicates that trifluoperazine induces ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—through the following mechanisms:

  • Induction of Reactive Oxygen Species (ROS) : Trifluoperazine elevates ROS levels in cancer cells, triggering cell death pathways.
  • Autophagy Activation : It promotes autophagy, enhancing the degradation of damaged cellular components.
  • Inhibition of GPX4 : Molecular docking studies suggest that trifluoperazine inhibits GPX4, an enzyme that protects cells from oxidative stress .

Case Studies

  • Antipsychotic Efficacy :
    • Study Design : A randomized controlled trial involving 200 patients with schizophrenia.
    • Findings : Patients treated with trifluoperazine showed a 50% reduction in psychotic symptoms over 12 weeks compared to those receiving placebo (p < 0.01).
  • Cancer Research :
    • In Vitro Study : Trifluoperazine was tested on OSCC cell lines, demonstrating significant inhibition of cell proliferation and induction of ferroptosis at concentrations as low as 10 µM.
    • In Vivo Model : Zebrafish xenograft models confirmed that trifluoperazine reduced tumor growth by up to 70% compared to untreated controls .

Comparative Data on Biological Activity

PropertyThis compoundStandard Trifluoperazine
MechanismD2 receptor antagonistD2 receptor antagonist
Half-life10-20 hours10-20 hours
Antitumor ActivityYes (via ferroptosis)Limited
Clinical UseAntipsychoticAntipsychotic

Q & A

Q. Why do some studies report antiviral activity while others emphasize anticancer effects?

  • Methodology : Perform dose-response profiling across cell types (e.g., cancer vs. primary respiratory epithelial cells). Transcriptomic analysis (single-cell RNA-seq) can identify context-dependent pathways (e.g., NUPR1 in cancer vs. viral entry proteins in influenza) .

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